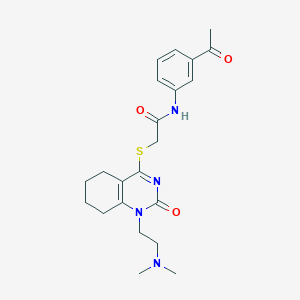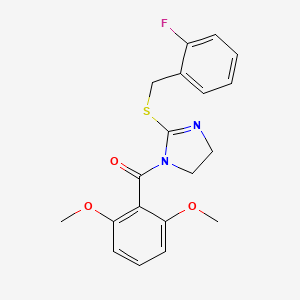![molecular formula C26H25N5O2 B2747919 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 2034309-02-7](/img/structure/B2747919.png)
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound comprises a pyridazinone moiety coupled with an imidazo[1,2-a]pyridine ring, suggesting interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves a multi-step reaction sequence:
Formation of the Pyridazinone Core: The synthesis starts with the formation of the pyridazinone core, which can be prepared by the cyclization of appropriate hydrazine derivatives with diketones.
Coupling with Imidazo[1,2-a]pyridine: The pyridazinone intermediate is then coupled with an imidazo[1,2-a]pyridine derivative via a condensation reaction.
Final Product Formation: The final step involves the amide bond formation between the coupled intermediate and a suitable aniline derivative under conditions like reflux in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are not widely reported. similar compounds are often produced through batch reactions in industrial reactors, considering scaling up the reaction conditions from laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites, particularly where double bonds or reactive side groups are present.
Reduction: Reduction reactions can target nitro groups or other reducible functionalities within the molecule.
Substitution: This includes both nucleophilic and electrophilic substitution reactions, typically at positions on the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallics.
Major Products Formed
The reactions mentioned lead to various derivatives of the original compound, often modifying its activity or introducing new functional groups for further functionalization.
Applications De Recherche Scientifique
Chemistry
Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology
Medicine
Investigated for possible therapeutic uses due to its structural similarity to other biologically active compounds.
Industry
Employed in the development of specialized materials or catalysts due to its unique chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is not fully elucidated. its potential interaction with specific enzymes or receptors in biological systems is of significant interest. The compound may act by mimicking natural substrates or inhibitors, thereby modulating the activity of the targeted proteins or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridazin-3(2H)-one
Imidazo[1,2-a]pyridine Derivatives
Uniqueness
What sets 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide apart from similar compounds is its combined structural motifs of pyridazinone and imidazo[1,2-a]pyridine. This duality confers unique reactivity and potential bioactivity, making it a valuable compound for diverse research fields.
Got any other interesting compounds you’re curious about?
Propriétés
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18(31-25(32)15-14-21(29-31)19-9-3-2-4-10-19)26(33)28-22-12-6-5-11-20(22)23-17-30-16-8-7-13-24(30)27-23/h2-6,9-12,14-15,17-18H,7-8,13,16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUXDJMVGKQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3CCCCC3=N2)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)

![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747840.png)

![6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2747844.png)


![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)




![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)
